molecular formula C33H27NS B14274741 N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide CAS No. 138249-52-2

N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide

Cat. No.: B14274741
CAS No.: 138249-52-2
M. Wt: 469.6 g/mol
InChI Key: RYMMDXDEBKFQFL-UHFFFAOYSA-N
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Description

N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide: is an organic compound with a complex structure that includes multiple aromatic rings and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide typically involves the reaction of 4-methylbenzenamine with 3,5-diphenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent, to introduce the thioamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

  • N,N-bis(4-methylphenyl)ethanediamide
  • 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
  • N,N’-propanediyl-bis-benzenesulfonamide

Uniqueness: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide is unique due to its specific combination of aromatic rings and thioamide functionality. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

138249-52-2

Molecular Formula

C33H27NS

Molecular Weight

469.6 g/mol

IUPAC Name

N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide

InChI

InChI=1S/C33H27NS/c1-24-13-17-31(18-14-24)34(32-19-15-25(2)16-20-32)33(35)30-22-28(26-9-5-3-6-10-26)21-29(23-30)27-11-7-4-8-12-27/h3-23H,1-2H3

InChI Key

RYMMDXDEBKFQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=S)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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